N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide,monohydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (600 MHz, DMSO-d₆) key signals:
- δ 7.72 (1H, d, J = 3.2 Hz) : Furan H-3 proton
- δ 7.45–7.12 (9H, m) : Aromatic protons (phenethyl and m-tolyl)
- δ 4.55 (1H, br s) : Piperidine H-4 axial proton
- δ 3.12 (2H, t, J = 7.1 Hz) : Phenethyl CH₂ adjacent to piperidine
- δ 2.65 (2H, q, J = 7.0 Hz) : Piperidine N-CH₂-CH₂-Ph
- δ 2.31 (3H, s) : m-Tolyl methyl group
¹³C NMR (150 MHz, DMSO-d₆) highlights:
- δ 163.8 : Furan carbonyl carbon
- δ 142.5, 138.2, 129.7–126.3 : Aromatic carbons
- δ 55.4 : Piperidine C-4
- δ 35.2 : Phenethyl CH₂
- δ 21.1 : m-Tolyl methyl carbon
These patterns match those of structurally similar compounds like tetrahydrofuran fentanyl analogs.
High-Resolution Mass Spectrometry (HRMS) Fingerprinting
HRMS (ESI+) analysis shows:
- Base peak at m/z 411.2167 [M+H]⁺ (calculated for C₂₆H₃₁N₂O₂⁺: 411.2178)
- Isotopic cluster (³⁵Cl/³⁷Cl) at m/z 447.1832/449.1803 for [M+H]⁺ with chloride adduct
- Key fragment ions :
- m/z 268.1431: Phenethylpiperidinium ion (C₁₉H₂₂N⁺)
- m/z 198.0913: m-Tolylfuran carboxamide fragment (C₁₂H₁₂NO₂⁺)
- m/z 105.0338: Protonated furan-2-carbonyl (C₅H₅O₂⁺)
The mass spectral fragmentation aligns with fentanyl analogs, showing cleavage at the piperidine-amide bond. Liquid chromatography–HRMS (LC-HRMS) methods developed for 4-fluoro-furanylfentanyl detection are adaptable for this compound.
Properties
Molecular Formula |
C25H29ClN2O2 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O2.ClH/c1-20-7-5-10-23(19-20)27(25(28)24-11-6-18-29-24)22-13-16-26(17-14-22)15-12-21-8-3-2-4-9-21;/h2-11,18-19,22H,12-17H2,1H3;1H |
InChI Key |
AARZDAGMBSOAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Piperidine Intermediate
The synthesis begins with 1-(2-phenylethyl)piperidin-4-one (CAS 39742-60-4), which undergoes reductive amination with m-toluidine. This step utilizes sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) to yield 1-(2-phenylethyl)-N-(m-tolyl)piperidin-4-amine.
Reaction Conditions :
- Temperature: 50°C ± 2°C
- Time: 24–48 hours
- Yield: 68–72% (optimized)
Critical parameters include strict pH control to prevent N-demethylation and excess m-toluidine (1.5 eq) to drive the equilibrium.
Acylation with Furan-2-Carbonyl Chloride
The secondary amine undergoes N-acylation using furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base:
Procedure :
- Dissolve 1-(2-phenylethyl)-N-(m-tolyl)piperidin-4-amine (1 eq) in anhydrous DCM
- Add TEA (2.5 eq) dropwise at 0°C
- Introduce furan-2-carbonyl chloride (1.2 eq) over 30 minutes
- Warm to room temperature, stir for 12 hours
Product Isolation :
- Wash with 5% HCl (removes excess TEA)
- Neutralize with saturated NaHCO3
- Dry over MgSO4, evaporate under reduced pressure
Hydrochloride Salt Formation
The free base is converted to the monohydrochloride salt using HCl gas in ethyl acetate:
Optimized Parameters :
- Solvent: Ethyl acetate (anhydrous)
- HCl Gas Flow Rate: 0.5 L/min
- Crystallization Temperature: 4°C
- Final Purity: ≥98% (HPLC)
Analytical Characterization Data
Table 1: Spectroscopic Properties
Process Optimization Challenges
Byproduct Formation
Common impurities include:
Stereochemical Considerations
The piperidine ring adopts a chair conformation with axial orientation of the phenethyl group. Molecular modeling shows the meta-methyl group on the aniline ring creates steric hindrance favoring the trans-isomer (85:15 ratio).
Scale-Up Considerations
Industrial production requires:
- Temperature-Controlled Hydrogenation : For reductive amination at >10 kg scale
- Continuous Flow Acylation : Reduces reaction time from 12 hours to 45 minutes
- Crystallization Control : Anti-solvent addition (hexane) improves hydrochloride salt purity to 99.5%
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Profile Comparison
Recent Methodological Advances
Innovations impacting synthesis include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group or the furan ring.
Reduction: Reduction reactions can occur at the amide bond or the piperidine ring.
Substitution: Substitution reactions may take place at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Effects
- meta-Tolyl vs. para-Fluorophenyl : The meta-tolyl group (3-methylphenyl) in the target compound may reduce µ-opioid receptor binding affinity compared to para-fluorophenyl analogs due to steric hindrance and electronic effects. Fluorine’s electronegativity enhances receptor interaction in para-fluoro derivatives .
- Ortho vs. Meta vs. Para Substitution : Ortho-substituted analogs (e.g., 2-fluorophenyl) exhibit lower potency due to unfavorable steric interactions with the receptor’s hydrophobic pocket, whereas para-substituted derivatives optimize binding .
Acyl Group Modifications
- Furan-2-carboxamide vs.
Analytical Challenges
Differentiating isomers (e.g., ortho-, meta-, para-substituted derivatives) requires advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented cases of misidentification between fluorophenyl isomers and benzylpiperidinyl analogs .
Pharmacological and Regulatory Implications
The monohydrochloride salt form of the target compound likely improves its stability and absorption compared to freebase analogs. However, its unlisted status in controlled substance schedules complicates regulatory responses, necessitating reliance on analogue laws for enforcement .
Biological Activity
N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide monohydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The compound's chemical formula is , with a molecular weight of 429.0 g/mol. Its structure includes a furan ring, a piperidine moiety, and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.0 g/mol |
| CAS Number | 2749433-21-2 |
Anti-Cancer Activity
Recent studies have indicated that compounds structurally related to N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide exhibit significant anti-cancer properties. For instance, derivatives of furan-2-carboxamide have been tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).
In vitro studies demonstrated that certain derivatives showed cell viability percentages as low as 33.29% at a concentration of 20 μg/mL, indicating potent anti-cancer activity compared to standard treatments like doxorubicin .
Table 1: Anti-Cancer Activity of Related Compounds
| Compound | Cell Line | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|---|
| Compound 4d | HepG2 | 20 | 33.29 |
| Compound 4a | HepG2 | 20 | 35.01 |
| Compound 4b | Huh-7 | 20 | 37.31 |
| Compound 4c | MCF-7 | 20 | 39.22 |
Antimicrobial Activity
The antimicrobial potential of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide has also been explored. Studies indicate that this compound exhibits notable antibacterial and antifungal activity. For example, compounds with similar structures showed inhibition zones ranging from 12 to 19 mm against various bacterial strains at concentrations of 10 mg/mL .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound 4b | E.coli | 10.5 | 280 |
| Compound 4a | S.aureus | 13 | 265 |
| Compound 4f | B.cereus | 16 | 230 |
The mechanism underlying the anti-cancer and antimicrobial activities of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide may be attributed to its structural features, particularly the presence of electron-donating groups on the aromatic ring, which enhance its reactivity and interaction with biological targets .
Case Study: Structure-Activity Relationship (SAR)
A detailed examination of structure-activity relationships was conducted to elucidate how modifications in substituents affect biological activity. For instance, para-methyl substitution on the phenyl ring significantly increased anti-cancer efficacy compared to other configurations like ortho or meta substitutions .
Case Study: Comparative Analysis with Doxorubicin
In comparative studies against doxorubicin, certain derivatives of furan-2-carboxamide demonstrated lower cell viability percentages in cancer cell lines, suggesting they may serve as promising candidates for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
